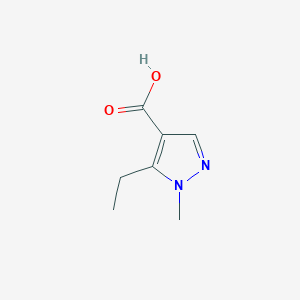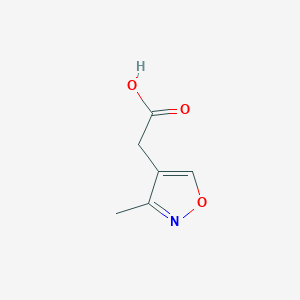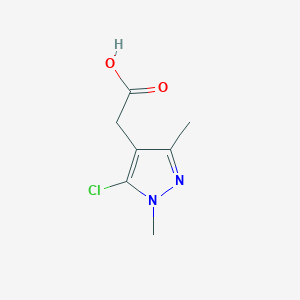
2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid
Descripción general
Descripción
“2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid” is a chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 . It is used in research .
Synthesis Analysis
The synthesis of a similar compound, “(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone”, has been reported in the literature . The synthesis involves the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride . The preparation of this compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone by 2-fluorobenzoyl chloride, is also investigated .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an acetic acid group. The pyrazole ring is substituted with a chlorine atom and two methyl groups .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the retrieved sources, pyrazole compounds are known to undergo various chemical reactions. For instance, they can participate in Friedel-Crafts reactions .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities of Pyrazole Derivatives
Synthetic Methods : Pyrazole derivatives, including those linked to acetic acid, are synthesized using various chemical reactions. These methods involve condensation followed by cyclization processes, utilizing reagents such as phosphorus oxychloride (POCl3), dimethylformamide, acetamide, and hydrazine. The synthesis often results in heterocyclic compounds with significant yields under both conventional and microwave irradiation conditions (Dar & Shamsuzzaman, 2015).
Biological Activities : Pyrazole derivatives demonstrate a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The diversity in biological activities underscores the importance of pyrazole compounds in medicinal chemistry, with some being utilized as COX-2 inhibitors, showcasing their significance in drug development (Dar & Shamsuzzaman, 2015).
Applications in Organic Chemistry
- Chemical Reactions and Properties : Studies on pyrazoline derivatives, a closely related class to pyrazoles, have provided insights into their chemical reactivity and potential applications in organic synthesis. For instance, hexasubstituted pyrazolines can undergo thermolysis to yield cyclopropanes or act as oxygen-atom transfer reagents. These properties highlight the versatility of pyrazole derivatives in synthetic organic chemistry, offering pathways to generate a range of structurally unique compounds (Baumstark, Vásquez, & Mctush-Camp, 2013).
Environmental and Industrial Applications
- Wastewater Treatment : The use of organic acids, including acetic acid derivatives, has been explored in the acidizing of oil wells and the treatment of wastewater. Such organic acids are considered for their less corrosive nature and effectiveness in dissolving mineral deposits in high-temperature applications. Research in this area focuses on optimizing the use of organic acids to mitigate formation damage and improve the efficiency of oil recovery and wastewater treatment processes (Alhamad et al., 2020).
Mecanismo De Acción
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects and are known for their potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that the compound interacts with its targets to exert its antileishmanial and antimalarial effects .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound may interfere with the life cycle of the leishmania and plasmodium parasites .
Result of Action
It is known that the compound has potent antileishmanial and antimalarial activities .
Análisis Bioquímico
Biochemical Properties
They interact with a variety of enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
2-(5-chloro-1,3-dimethylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-4-5(3-6(11)12)7(8)10(2)9-4/h3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULDJVIAQHPPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CC(=O)O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Potassium 5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoate](/img/structure/B3373491.png)
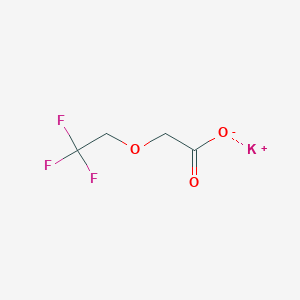

![Potassium 2-[(4-fluorophenyl)sulfanyl]acetate](/img/structure/B3373525.png)
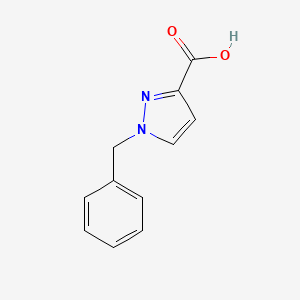
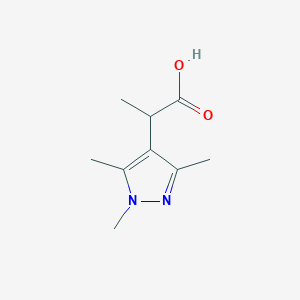
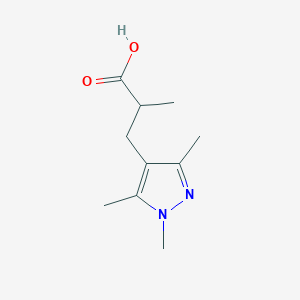
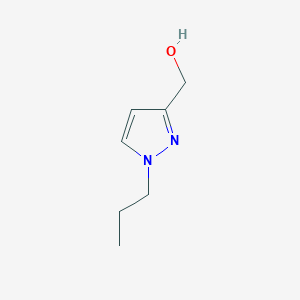
![2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3373550.png)
![[1-(Methylethyl)pyrazol-5-yl]methylamine](/img/structure/B3373555.png)
